molecular formula C3H10INO B8208762 2-Methoxyethylammonium iodide

2-Methoxyethylammonium iodide

Cat. No. B8208762
M. Wt: 203.02 g/mol
InChI Key: SCDXFIYEBSXILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethylammonium iodide is a useful research compound. Its molecular formula is C3H10INO and its molecular weight is 203.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyethylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 2-Methoxyethylammonium iodide shows significant activity against myeloma cell lines and primary myeloma cells, suggesting its potential as a therapeutic agent for multiple myeloma patients (Witzig, 2002).

  • Silver iodide complexes, including those with 2-Methoxyethylammonium iodide, effectively create radiopaque poly(2-hydroxyethyl methacrylate) particles. These particles are non-toxic and useful in imaging techniques without affecting cell growth (Horák, Červinka, & Půža, 1998).

  • 2-Carbomethoxynorbornene, which can be related to 2-Methoxyethylammonium iodide, effectively promotes Pd(II)-catalyzed meta-C(sp(2))-H alkylation and arylation of amides with various alkyl iodides (Shen, Wang, Wang, Zhu, & Yu, 2015).

  • Deprotonative metalation of aromatic compounds using mixed lithium-iron combinations, including 2-Methoxyethylammonium iodide, can produce dimers, with iodine being an effective electrophile for trapping metalated compounds (Nagaradja, Chevallier, Roisnel, Jouikov, & Mongin, 2012).

  • The cloud point of poly[2-(dimethylamino)ethyl methacrylate] aqueous solutions can be finely tuned with the presence of components like 2-Methoxyethylammonium iodide. The molar mass and degree of quaternization affect the cloud point (Yáñez‐Macías, Alvarez-Moises, Perevyazko, Lezov, Guerrero‐Santos, Schubert, & Guerrero‐Sanchez, 2017).

  • 5′-Methoxy-2′-hydroxy-N-methyl-4-stilbazolium (IId) iodide, a compound related to 2-Methoxyethylammonium iodide, shows particular adsorption characteristics and undergoes two one-electron steps of reduction at lower pH values (Zuman & Szyper, 1977).

  • o-MeO-DMBI-I, a variant of 2-Methoxyethylammonium iodide, is a promising air-stable n-type dopant for organic semiconductor thin films, showing potential for various organic electronic devices (Wei, Menke, Naab, Leo, Riede, & Bao, 2012).

properties

IUPAC Name

2-methoxyethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.HI/c1-5-3-2-4;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXFIYEBSXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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